molecular formula C11H19NO B1519682 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-17-0

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B1519682
CAS No.: 1087789-17-0
M. Wt: 181.27 g/mol
InChI Key: ULYNZYHJGBWFLO-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a complex organic compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions is significant, affecting cellular processes and signaling pathways. The stereochemistry of this bicyclic scaffold plays a crucial role in its biological activity .

Cellular Effects

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one: influences cell function by modulating gene expression, cellular metabolism, and signaling pathways. It may impact various cell types, and its effects can vary depending on the context .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with specific biomolecules. Enzyme inhibition or activation, as well as changes in gene expression, contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

Laboratory studies reveal insights into the stability, degradation, and long-term effects of This compound . Researchers observe how its effects evolve over time in in vitro and in vivo experiments .

Dosage Effects in Animal Models

In animal studies, varying dosages of the compound yield different outcomes. Threshold effects, toxicity, and adverse reactions at high doses are essential considerations when assessing its safety and efficacy .

Metabolic Pathways

The compound participates in specific metabolic pathways, interacting with enzymes and cofactors. Understanding its impact on metabolic flux and metabolite levels is crucial for unraveling its biological effects .

Transport and Distribution

Within cells and tissues, This compound relies on transporters and binding proteins for distribution. Localization and accumulation patterns provide insights into its cellular behavior .

Subcellular Localization

The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-3-azabicyclo[32. Common synthetic routes include:

  • Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic core through the metathesis reaction of a diene precursor.

  • Reduction and Functionalization:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxime or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oximes and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ol

  • 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-carboxylate

  • 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-ylidenehydroxylamine

Uniqueness: 3-tert-butyl-3-azabicyclo[32

This comprehensive overview provides a detailed understanding of 3-tert-butyl-3-azabicyclo[321]octan-8-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNZYHJGBWFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2CCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087789-17-0
Record name 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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